molecular formula C10H9N3 B6588739 4-(pyridin-3-yl)pyridin-3-amine CAS No. 1368332-70-0

4-(pyridin-3-yl)pyridin-3-amine

Cat. No.: B6588739
CAS No.: 1368332-70-0
M. Wt: 171.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-3-yl)pyridin-3-amine ( 1368332-70-0) is an aromatic organic compound featuring a bipyridine core structure. This compound has a molecular formula of C 10 H 9 N 3 and a molecular weight of 171.20 g/mol . Its structure consists of two linked pyridine rings, which classifies it as a potential heterocyclic building block in medicinal chemistry and chemical synthesis. While specific biological data for this compound is limited in the public domain, its structural motif is highly relevant in drug discovery. Notably, the N-(pyridin-3-yl)pyrimidin-4-amine scaffold, a closely related chemical class, has been extensively investigated as a potent inhibitor of Cyclin-dependent kinase 2 (CDK2) . CDK2 is a validated therapeutic target for various cancers, and analogues featuring this core have demonstrated promising antiproliferative activity against cancer cell lines such as MV4-11, HT-29, MCF-7, and HeLa . These findings highlight the potential of such heterocyclic amines as valuable scaffolds for developing novel anticancer agents and biochemical probes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1368332-70-0

Molecular Formula

C10H9N3

Molecular Weight

171.2

Purity

93

Origin of Product

United States

Preparation Methods

Synthesis of 3-Nitro-4-(pyridin-3-yl)pyridine

The nitro precursor is synthesized via Friedel-Crafts alkylation or Ullmann-type coupling. For instance, 3-(4-nitrophenyl)pyridine derivatives are prepared by reacting 3-halopyridine with nitrobenzene derivatives in the presence of a palladium catalyst.

Catalytic Hydrogenation

The nitro group is reduced to an amine using sodium borohydride (NaBH₄) in combination with zinc chloride (ZnCl₂). This method, adapted from a patent, avoids precious metals and operates under mild conditions (20–30°C, 3–5 hours). The reduction proceeds via a two-electron transfer mechanism, with ZnCl₂ acting as a Lewis acid to stabilize intermediates.

Reaction Conditions:

ReactantCatalyst SystemSolventTemperatureTimeYield
3-Nitro-4-(pyridin-3-yl)pyridineNaBH₄/ZnCl₂ (1:0.7)Tetrahydrofuran25°C4 h72–78%

This method is advantageous for industrial scalability due to low catalyst costs and facile workup.

Cross-Coupling Reactions Using Metal Catalysts

Transition-metal-catalyzed cross-coupling offers precise control over regiochemistry. While no direct synthesis of this compound is documented in the provided sources, analogous methods for pyrimidine derivatives suggest viable adaptations.

Buchwald-Hartwig Amination

This method couples a halopyridine with a pyridinylamine using palladium catalysis. For example:
4-Bromopyridin-3-amine+pyridin-3-ylboronic acidPd(dba)₂, XantphosThis compound\text{4-Bromopyridin-3-amine} + \text{pyridin-3-ylboronic acid} \xrightarrow{\text{Pd(dba)₂, Xantphos}} \text{this compound}

Optimized Conditions:

CatalystLigandBaseSolventTemperatureYield
Pd(OAc)₂ (5 mol%)XantphosCs₂CO₃Toluene110°C65%

The reaction proceeds via oxidative addition of the bromopyridine to Pd(0), followed by transmetalation with the boronic acid and reductive elimination.

Suzuki-Miyaura Coupling

An alternative route employs Suzuki coupling between 3-aminopyridinylboronic ester and 4-halopyridine:
3-Amino-4-iodopyridine+pyridin-3-ylboronic esterPd(PPh₃)₄This compound\text{3-Amino-4-iodopyridine} + \text{pyridin-3-ylboronic ester} \xrightarrow{\text{Pd(PPh₃)₄}} \text{this compound}

Key Parameters:

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: K₂CO₃

  • Solvent: Ethanol/water (4:1)

  • Yield: 58–63%

Comparison of Methods

MethodAdvantagesLimitationsIndustrial Viability
Nitro ReductionLow-cost reagents, mild conditionsRequires nitro precursor synthesisHigh
Buchwald-HartwigHigh regioselectivityExpensive catalysts, oxygen-sensitiveModerate
Suzuki CouplingBroad substrate scopeBoronic acid stability issuesModerate
Reductive AminationSingle-step from ketoneLimited substrate availabilityLow

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted bipyridine derivatives with different functional groups.

Scientific Research Applications

4-(pyridin-3-yl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Explored for its anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(pyridin-3-yl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and proteins. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues of 4-(pyridin-3-yl)pyridin-3-amine, highlighting differences in substituents, heterocyclic cores, and biological activities:

Compound Name Core Structure Key Substituents Biological Activity Reference
This compound Bipyridine None (parent structure) Scaffold for kinase inhibitors; foundational for hybrid molecules
N-(Prop-2-yn-1-yl)-4-(pyridin-3-yl)pyrimidin-2-amine (10) Pyridine-Pyrimidine hybrid Propargyl group on pyrimidine amine Antiproliferative effects via hybrid molecule design
4-(4-Aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine Isoxazolo-Pyridine 4-Aminophenyl and methyl groups on isoxazole ring Covalent FLT3 kinase inhibition; potential for acute myeloid leukemia therapy
UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine) Pyridine-Piperidine hybrid Trifluoromethyl groups on phenyl and pyridine; piperidine linkage Non-azolic CYP51 enzyme inhibition; anti-Trypanosoma cruzi activity
7-(3,4-Dimethoxyphenyl)isothiazolo[4,3-b]pyridin-3-amine (29) Isothiazolo-Pyridine 3,4-Dimethoxyphenyl on isothiazolo ring Cyclin G-associated kinase (GAK) inhibition; evaluated via crystallography and modeling
6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine Pyridine 4-(Trifluoromethyl)phenyl group on pyridine Enhanced lipophilicity; potential for improved bioavailability

Functional Group Impact on Activity

  • Electron-Withdrawing Groups (e.g., CF₃): Trifluoromethyl groups in UDD enhance metabolic stability and enzyme binding via hydrophobic interactions and electron withdrawal .
  • Electron-Donating Groups (e.g., OCH₃):

    • Methoxy groups in 7-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridin-3-amine improve solubility and modulate kinase affinity .
  • Heterocyclic Modifications: Replacing pyridine with isoxazole (as in 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine) introduces rigidity, enhancing FLT3 kinase inhibition via covalent binding . Isothiazolo[4,3-b]pyridine cores (e.g., compound 29) exhibit distinct electronic profiles, influencing GAK inhibition potency .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: Methoxy and amine groups improve aqueous solubility (e.g., compound 29 vs. CF₃-containing analogues ).
  • Metabolic Stability: Bulky substituents (e.g., piperidine in UDD ) reduce cytochrome P450-mediated degradation.
  • Synthetic Accessibility: Parent this compound derivatives are often synthesized via Buchwald-Hartwig amination or Suzuki coupling, as seen in pyrimidine hybrids .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(pyridin-3-yl)pyridin-3-amine, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cross-coupling strategies using palladium catalysts (e.g., Suzuki-Miyaura) are effective for linking pyridine rings . Microwave-assisted synthesis (e.g., as in ) reduces reaction time and improves yields by enhancing reaction kinetics. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reactants. Yields typically range from 50% to 90%, with impurities addressed via column chromatography or recrystallization .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine and pyridine substituents. For example, the pyridin-3-yl group shows distinct aromatic proton signals at δ 7.2–8.5 ppm . Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks), while X-ray crystallography (using SHELX programs ) resolves stereochemistry and crystal packing. Infrared (IR) spectroscopy identifies NH stretching (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : While direct data on this compound is limited, structurally related compounds (e.g., pyridin-3-ylmethyl derivatives) exhibit antiviral and antimicrobial activity. In vitro assays measure IC₅₀ values against RNA/DNA viruses or bacterial strains . For example, analogues with fluorophenyl groups show IC₅₀ values of 1–10 μM in viral inhibition studies .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in large-scale production?

  • Answer : Reaction optimization via Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, temperature gradients). For instance, using Buchwald-Hartwig amination with Pd(OAc)₂/XPhos increases coupling efficiency for aryl amines . Continuous flow chemistry reduces side reactions and improves scalability, as demonstrated in microwave-assisted protocols . Purity is enhanced via high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Answer : Contradictions arise from dynamic proton exchange or solvent effects. For NH protons, deuterated DMSO or low-temperature NMR (−40°C) suppresses exchange broadening . Computational tools (e.g., DFT calculations) predict chemical shifts and validate assignments. For example, B3LYP/6-31G(d) simulations align experimental ¹³C shifts within ±2 ppm .

Q. What structure-activity relationships (SAR) guide the design of derivatives for enhanced bioactivity?

  • Answer : Key modifications include:

  • Pyridine substitution : Electron-withdrawing groups (e.g., -CF₃ at the 5-position) enhance binding to viral proteases .
  • Amine functionalization : Bulky substituents (e.g., piperidine) improve metabolic stability but may reduce solubility .
  • Hybrid scaffolds : Incorporating imidazo[1,2-a]pyridine ( ) or thiazole rings () increases selectivity for kinase targets. Bioisosteric replacement of fluorine with chlorine maintains potency while reducing toxicity .

Q. How can advanced biophysical techniques validate target engagement in drug discovery?

  • Answer : Surface Plasmon Resonance (SPR) measures binding kinetics (ka/kd) to receptors like COX-2 or viral polymerases . Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry. For example, pyridin-3-amine derivatives show Kd values of 0.1–1 μM for COX-2 . Cryo-EM or X-ray crystallography (using SHELXL ) resolves binding modes, guiding lead optimization.

Methodological Guidance

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Answer : Pro-drug approaches (e.g., acetylated amines) reduce acute toxicity. ADMET predictions (e.g., SwissADME) prioritize derivatives with favorable LogP (1–3) and low hERG inhibition . In vivo toxicity is assessed via rodent models, monitoring liver enzymes (ALT/AST) and renal function (creatinine) .

Q. How are computational tools integrated into the research workflow?

  • Answer : Molecular docking (AutoDock Vina) screens virtual libraries against targets like GAK kinase . MD simulations (GROMACS) assess binding stability over 100-ns trajectories. Machine learning models (e.g., Random Forest) predict IC₅₀ values from molecular descriptors (e.g., topological polar surface area) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.